![molecular formula C9H11N5O4 B12356191 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one is a complex organic compound with the molecular formula C9H11N5O4. It is known for its unique structure, which includes a pteridinone core substituted with an imino group and a trihydroxypropyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridinone core: This can be achieved through the condensation of appropriate amines with dihydropteridine derivatives under acidic conditions.
Introduction of the trihydroxypropyl side chain: This step involves the selective protection and deprotection of hydroxyl groups, followed by the addition of the trihydroxypropyl group using reagents like epoxides or glycidol.
Formation of the imino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres (e.g., nitrogen or argon) at low temperatures.
Substitution: Halides, alkoxides; reactions often require the presence of catalysts or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one: A closely related compound with an amino group instead of an imino group.
Neopterin: A naturally occurring pteridine derivative with similar structural features.
Uniqueness
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H11N5O4 |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4-6,15-17H,2H2,(H2,10,14,18)/t4-,5?,6+/m1/s1 |
InChI-Schlüssel |
NKHVAGPJASBNDY-QBQQJPCDSA-N |
Isomerische SMILES |
C1=NC2=NC(=N)NC(=O)C2N=C1[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
C1=NC2=NC(=N)NC(=O)C2N=C1C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
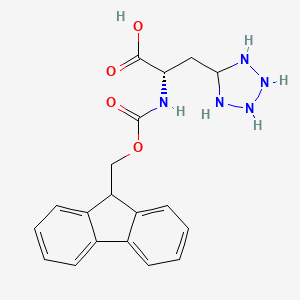
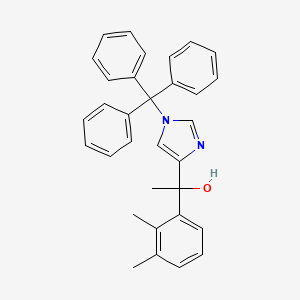


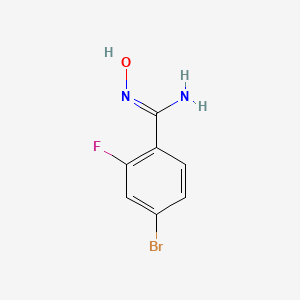
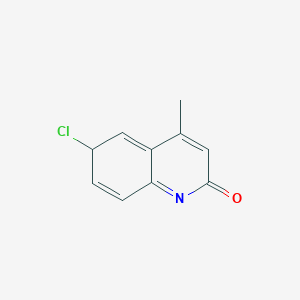
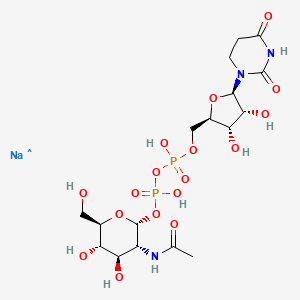
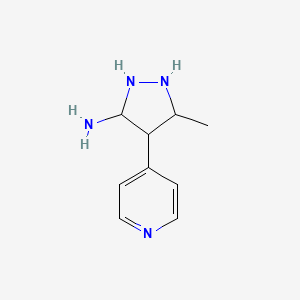
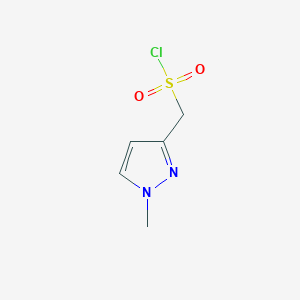
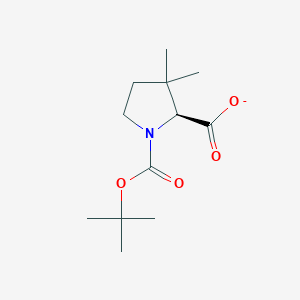
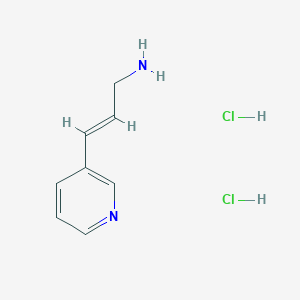
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

